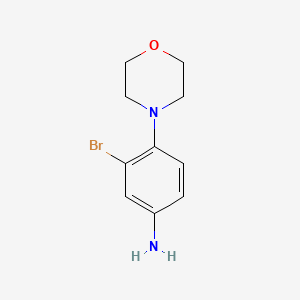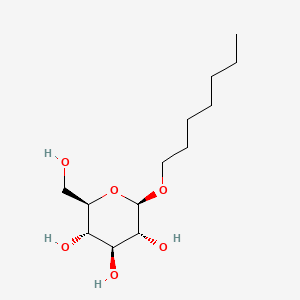
Heptyl-β-D-glucopyranoside
Vue d'ensemble
Description
Heptyl glucoside: est un tensioactif non ionique naturel dérivé du sucre et des graines de ricin (huile de ricin). Il s'agit d'un puissant solubilisant, permettant de mélanger des ingrédients lipophiles dans des formulations à base d'eau. Ce composé d'origine végétale améliore la perméabilité de la peau, offrant des taux d'adsorption plus élevés pour les ingrédients actifs .
Applications De Recherche Scientifique
Chemistry: Heptyl glucoside is used as a surfactant and solubilizer in various chemical formulations. It helps in the dispersion of pigments and inorganic compounds in sunscreens and decorative cosmetics .
Biology: In biological research, heptyl glucoside is used to enhance the permeability of cell membranes, facilitating the delivery of active ingredients into cells .
Medicine: Heptyl glucoside is used in transdermal pharmaceutical compositions to improve the solubility and permeability of active pharmaceutical ingredients, thereby enhancing their absorption through the skin .
Industry: In industrial applications, heptyl glucoside is used as a hydrotrope and solubilizer in cleansers and detergents. It is also used in the formulation of personal care products, such as shampoos and body washes, due to its non-foaming nature .
Mécanisme D'action
Target of Action
Heptyl-beta-D-glucopyranoside is known to interact with several targets. The primary targets include Peptidyl-prolyl cis-trans isomerase FKBP1A and Peroxisome proliferator-activated receptor delta . These proteins play crucial roles in various cellular processes. FKBP1A is involved in protein folding and trafficking, while the peroxisome proliferator-activated receptor delta is involved in the regulation of lipid metabolism .
Biochemical Pathways
Given its interaction with the TGF-beta receptor and peroxisome proliferator-activated receptor delta, it is likely to influence pathways related to protein folding, trafficking, and lipid metabolism .
Result of Action
Given its interactions with key proteins, it is likely to have significant effects on protein activity and lipid metabolism .
Analyse Biochimique
Biochemical Properties
Heptyl-beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane-bound proteins . This is due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic biomolecules
Cellular Effects
Its primary known function is to solubilize and stabilize membrane proteins , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Heptyl-beta-D-glucopyranoside primarily revolves around its ability to solubilize and stabilize membrane proteins . This involves binding interactions with these biomolecules, potentially influencing enzyme activity and changes in gene expression. Detailed information on its mechanism of action at the molecular level is currently lacking in the literature.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'heptyl glucoside est synthétisé par réaction du glucose avec l'alcool heptylique. La réaction implique généralement l'utilisation d'un catalyseur acide, tel que l'acide chlorhydrique, pour faciliter la formation de la liaison glycosidique entre le glucose et l'alcool heptylique. La réaction est réalisée sous des conditions de température et de pression contrôlées pour garantir un rendement élevé et une pureté optimale .
Méthodes de production industrielle : En milieu industriel, l'heptyl glucoside est produit en utilisant une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et la surveillance continue des conditions réactionnelles pour garantir une qualité de produit constante. Le produit final est purifié par diverses techniques, telles que la distillation et la cristallisation, pour éliminer toute impureté .
Analyse Des Réactions Chimiques
Types de réactions : L'heptyl glucoside subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et les réactions de substitution.
Réactifs et conditions courants :
Hydrolyse : L'heptyl glucoside peut être hydrolysé en présence d'eau et d'un catalyseur acide ou basique pour produire du glucose et de l'alcool heptylique.
Oxydation : Il peut subir des réactions d'oxydation en présence d'agents oxydants forts, tels que le permanganate de potassium, pour former les acides carboxyliques correspondants.
Produits principaux :
Hydrolyse : Glucose et alcool heptylique.
Oxydation : Acides carboxyliques correspondants.
Substitution : Divers glucosides substitués selon les réactifs utilisés.
Applications de la recherche scientifique
Chimie : L'heptyl glucoside est utilisé comme tensioactif et solubilisant dans diverses formulations chimiques. Il aide à la dispersion des pigments et des composés inorganiques dans les crèmes solaires et les cosmétiques décoratifs .
Biologie : En recherche biologique, l'heptyl glucoside est utilisé pour améliorer la perméabilité des membranes cellulaires, facilitant la délivrance d'ingrédients actifs dans les cellules .
Médecine : L'heptyl glucoside est utilisé dans les compositions pharmaceutiques transdermiques pour améliorer la solubilité et la perméabilité des principes pharmaceutiques actifs, améliorant ainsi leur absorption par la peau .
Industrie : Dans les applications industrielles, l'heptyl glucoside est utilisé comme hydrotrope et solubilisant dans les nettoyants et les détergents. Il est également utilisé dans la formulation de produits de soins personnels, tels que les shampooings et les gels douche, en raison de sa nature non moussante .
Mécanisme d'action
L'heptyl glucoside agit comme un tensioactif en réduisant la tension superficielle entre différentes phases, telles que l'huile et l'eau. Il améliore la solubilité des composés hydrophobes dans des formulations à base d'eau. Le composé améliore la perméabilité de la peau en perturbant la bicouche lipidique de la peau, permettant une meilleure absorption des ingrédients actifs .
Comparaison Avec Des Composés Similaires
Composés similaires :
- Décyl glucoside
- Caprylyl glucoside
- Lauryl glucoside
Comparaison : L'heptyl glucoside est unique en raison de son équilibre de propriétés hydrophiles et lipophiles, ce qui en fait un solubilisant et un tensioactif efficace. Comparé au décyl glucoside et au lauryl glucoside, l'heptyl glucoside a une chaîne alkyle plus courte, ce qui contribue à sa nature non moussante et le rend adapté aux formulations où la formation de mousse n'est pas souhaitée .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYWHLDTIVRJT-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78617-12-6 | |
| Record name | Heptyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptyl glucoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HEPTYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of micelles by Heptyl-beta-D-glucopyranoside influence its thermodiffusion behavior in water?
A1: Research indicates a significant change in the thermodiffusion coefficient of Heptyl-beta-D-glucopyranoside in water near its critical micelle concentration (cmc) []. This suggests that the formation of micelles significantly impacts the compound's response to temperature gradients. The study observed this behavior both in the presence and absence of a light-absorbing dye, although the effect was more pronounced with the dye. Further investigation revealed that structural modifications, such as changing the alkyl chain length (comparing Heptyl-beta-D-glucopyranoside to Octyl-beta-D-glucopyranoside) also impacted the thermodiffusion behavior near the cmc [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



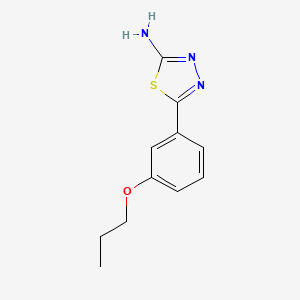
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)



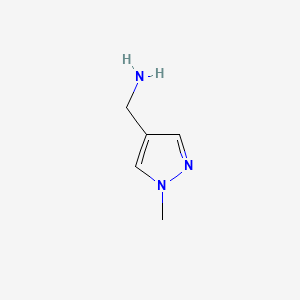



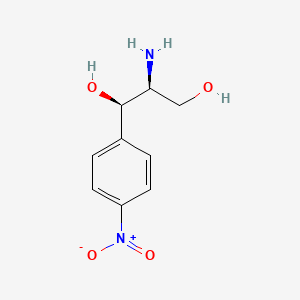

![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)
